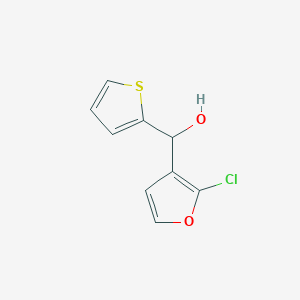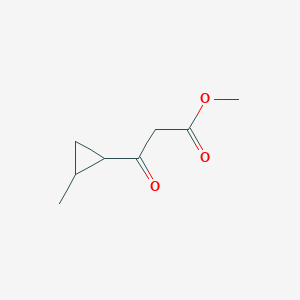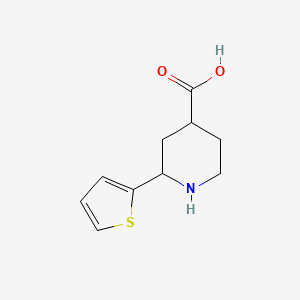
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C9H7ClO2S and a molecular weight of 214.67 g/mol . This compound features a furan ring substituted with a chlorine atom at the 2-position and a thiophene ring attached to a methanol group at the 3-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 2-chlorofuran with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chlorofuran-3-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
(Thiophen-2-yl)methanol: Lacks the chlorofuran moiety, which may reduce its potential biological activities.
(2-Chlorofuran-3-yl)(phenyl)methanol: Contains a phenyl ring instead of a thiophene ring, which may alter its chemical and biological properties.
Uniqueness
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both a chlorofuran and a thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7ClO2S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
(2-chlorofuran-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H |
Clave InChI |
ZHXDBVRBSWEHPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(C2=C(OC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)



![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)

